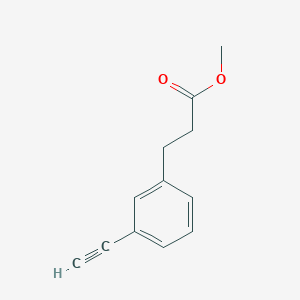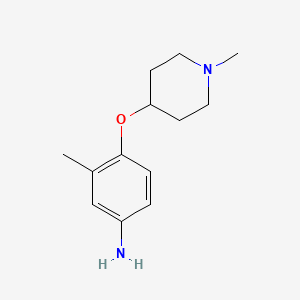
3-Methyl-4-(1-methylpiperidin-4-yloxy)benzenamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-4-(1-methylpiperidin-4-yloxy)benzenamine is an organic compound with the molecular formula C13H20N2O It is a derivative of benzenamine, featuring a piperidine ring substituted with a methyl group and an ether linkage to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(1-methylpiperidin-4-yloxy)benzenamine typically involves the reaction of 3-methyl-4-hydroxybenzenamine with 1-methyl-4-piperidinol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the ether linkage between the benzene and piperidine rings .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-4-(1-methylpiperidin-4-yloxy)benzenamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the nitro group if present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Applications De Recherche Scientifique
3-Methyl-4-(1-methylpiperidin-4-yloxy)benzenamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving amine and ether functionalities.
Medicine: Research into potential pharmaceutical applications includes investigating its role as a ligand for specific receptors or enzymes.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals
Mécanisme D'action
The mechanism of action of 3-Methyl-4-(1-methylpiperidin-4-yloxy)benzenamine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring and ether linkage play crucial roles in its binding affinity and specificity. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and interactions involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methoxy-4-(1-methyl-4-piperidinyl)benzenamine: This compound has a methoxy group instead of a methyl group, which can influence its chemical reactivity and biological activity.
4-(1-Methylpiperidin-4-yloxy)benzonitrile:
Uniqueness
3-Methyl-4-(1-methylpiperidin-4-yloxy)benzenamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the methyl group, piperidine ring, and ether linkage makes it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C13H20N2O |
|---|---|
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
3-methyl-4-(1-methylpiperidin-4-yl)oxyaniline |
InChI |
InChI=1S/C13H20N2O/c1-10-9-11(14)3-4-13(10)16-12-5-7-15(2)8-6-12/h3-4,9,12H,5-8,14H2,1-2H3 |
Clé InChI |
HERMVKNMYUVLMN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)N)OC2CCN(CC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



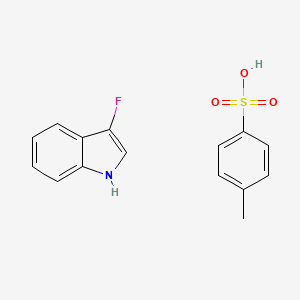
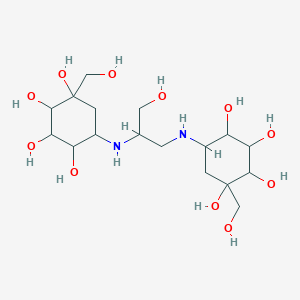
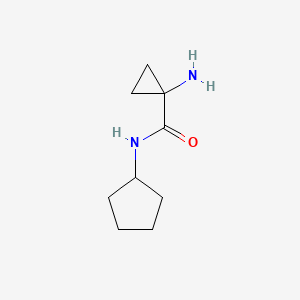
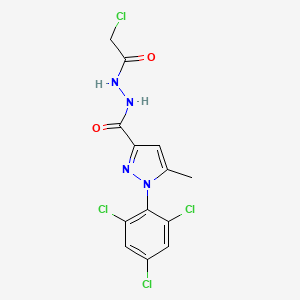



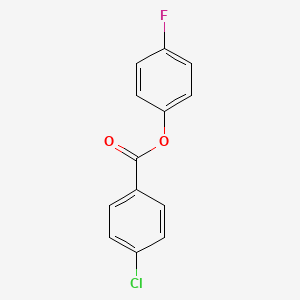
![5-(4-Amino-5-fluoropyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12075852.png)

![(2R)-3-{[(2,4-dimethoxyphenyl)methyl]amino}propane-1,2-diol](/img/structure/B12075873.png)

